5-(2-Methylphenyl)piperidine-3-carboxamide
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Overview
Description
5-(2-Methylphenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H18N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methylphenyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)piperidine-3-carboxamide typically involves the reaction of 2-methylphenylpiperidine with a suitable carboxylating agent. One common method is the reaction of 2-methylphenylpiperidine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
5-(2-Methylphenyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with a similar structure but without the 2-methylphenyl and carboxamide groups.
2-Methylphenylpiperidine: Similar to 5-(2-Methylphenyl)piperidine-3-carboxamide but lacks the carboxamide group.
Piperidine-3-carboxamide: Similar structure but without the 2-methylphenyl group.
Uniqueness
This compound is unique due to the presence of both the 2-methylphenyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-(2-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-9-4-2-3-5-12(9)10-6-11(13(14)16)8-15-7-10/h2-5,10-11,15H,6-8H2,1H3,(H2,14,16) |
InChI Key |
KZNNLBUKIKANEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC(CNC2)C(=O)N |
Origin of Product |
United States |
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